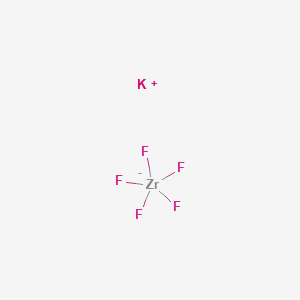

Potassium pentafluorozirconate

Description

Properties

CAS No. |

13782-18-8 |

|---|---|

Molecular Formula |

F5KZr |

Molecular Weight |

225.31 g/mol |

IUPAC Name |

potassium;pentafluorozirconium(1-) |

InChI |

InChI=1S/5FH.K.Zr/h5*1H;;/q;;;;;+1;+4/p-5 |

InChI Key |

MTJAWOKUELYSDX-UHFFFAOYSA-I |

SMILES |

F[Zr-](F)(F)(F)F.[K+] |

Isomeric SMILES |

[F-].F[Zr](F)(F)F.[K+] |

Canonical SMILES |

F[Zr-](F)(F)(F)F.[K+] |

Other CAS No. |

13782-18-8 |

Synonyms |

potassium pentafluorozirconate(1-) |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Potassium Pentafluorozirconate

Solution-Based Preparative Routes

Solution-based methods offer precise control over reaction conditions such as temperature, concentration, and pH, making them suitable for producing high-purity crystalline materials. These routes typically involve the reaction of zirconium and potassium sources in a fluoride-rich aqueous environment.

The crystallization of potassium fluorozirconates from aqueous hydrofluoric acid (HF) is a common and effective preparative method. In this approach, a zirconium source is dissolved in hydrofluoric acid to form fluorozirconic acid (H₂ZrF₆), which is then neutralized with a potassium salt to precipitate the desired potassium fluorozirconate complex.

The general process involves the reaction of a zirconium precursor, such as zirconium dioxide (ZrO₂) or its salts, with a potassium source, like potassium hydroxide (B78521) (KOH) or potassium fluoride (B91410) (KF), in an HF solution. semanticscholar.orggoogle.com For instance, zirconium(IV) oxide can be reacted in a system containing hydrofluoric acid and a potassium salt at room temperature to yield zirconium fluoride compounds. semanticscholar.org The stoichiometry of the final product, whether it is potassium hexafluorozirconate (K₂ZrF₆) or potassium pentafluorozirconate (KZrF₅), can be controlled by adjusting the molar ratios of the reactants. The resulting saturated solution, upon cooling or evaporation, yields crystalline potassium fluorozirconate. dtic.mil The control of pH is crucial; for related potassium fluoride synthesis, a pH of 7-8 is maintained during the reaction of hydrofluoric acid with potassium hydroxide. google.com

A summary of typical reactants used in this method is presented below.

| Reactant Type | Example Compound | Role in Synthesis |

| Zirconium Source | Zirconium Dioxide (ZrO₂) | Provides the central zirconium atom for the complex. |

| Potassium Source | Potassium Hydroxide (KOH) | Supplies the potassium counter-ion. |

| Fluoride Source | Hydrofluoric Acid (HF) | Acts as the solvent and provides fluoride ligands. |

Ammonium (B1175870) fluoride (NH₄F) plays a significant role in the controlled synthesis of fluorozirconates, often acting as a moderating agent or a precursor for mixed-cation complexes. Research on potassium ammonium hexafluorozirconates (K₂₋ₙ(NH₄)ₙZrF₆) demonstrates that ammonium ions (NH₄⁺) can isomorphously replace potassium ions (K⁺) in the crystal lattice. researchgate.net This substitution allows for fine-tuning of the material's properties.

In synthetic procedures, ammonium fluorozirconate can be used as a reactant with a potassium salt, such as potassium chloride (KCl), to precipitate potassium hexafluorozirconate, leaving ammonium chloride in the solution. wikipedia.org The presence of the ammonium ion can influence the crystallization process, potentially affecting grain size and distribution, which is a principle applied in the synthesis of zirconia ceramics from ammonium fluorozirconate precursors. df-chemicals.com The synthesis of ammonium fluorozirconate itself involves the reaction of a zirconium source with hydrogen fluoride, followed by a reaction with ammonia (B1221849) at high temperatures. jxfluorides.com This highlights the versatility of fluoride intermediates in accessing different complex salts.

| Compound | Role in Synthesis | Outcome |

| Ammonium Fluoride (NH₄F) | Precursor / Cation Source | Formation of mixed potassium-ammonium fluorozirconates. |

| Ammonium Zirconium Fluoride ((NH₄)₂ZrF₆) | Reactant | Can be used with KCl to precipitate pure potassium fluorozirconate. wikipedia.org |

Solid-State Synthesis Approaches

Solid-state synthesis involves the reaction of solid precursors at elevated temperatures to produce the target compound. These methods are often employed for large-scale industrial production. A prominent example is the reaction of zirconium dioxide (ZrO₂) with fluoride-containing melts. urfu.ru

Studies on the interaction between zirconium dioxide and potassium fluoride-aluminum fluoride (KF-AlF₃) melts at 750 °C show the dissolution of ZrO₂ and the subsequent formation of potassium hexafluorozirconate (K₂ZrF₆). urfu.ru Although this specific study identifies K₂ZrF₆ as the product, the underlying principle of high-temperature reaction between a solid zirconium oxide and a potassium fluoride source is a viable pathway for synthesizing various potassium fluorozirconates, including KZrF₅, by carefully controlling the stoichiometry of the reactants.

Another established industrial solid-state method, used for producing K₂ZrF₆, is the sintering of zirconium ore concentrates with potassium hexafluorosilicate (B96646) (K₂SiF₆) at temperatures between 600–700 °C. wikipedia.orgnih.gov This process, known as the Marignac process, relies on the thermal decomposition of the hexafluorosilicate and subsequent reaction with the zirconium source. Such high-temperature sintering approaches are characteristic of solid-state routes for producing complex inorganic fluorides.

Exploration of Precursor Chemistry and Reaction Pathways

The synthesis of fluorozirconates is intrinsically linked to the development of effective fluorinating agents and an understanding of their reaction mechanisms with suitable precursors.

Pyridinium (B92312) poly(hydrogen fluoride), also known as Olah's reagent, is a versatile and widely used fluorinating agent in organic chemistry. researchgate.nettcichemicals.com It is a complex of hydrogen fluoride and pyridine, typically in a 70:30 ratio, which serves as a stabilized and less volatile source of hydrogen fluoride. sigmaaldrich.comorgsyn.org Its application lies in its ability to convert various functional groups into their fluorinated counterparts. researchgate.net

While direct reports on its use for synthesizing this compound are not prevalent, its established reactivity makes it a strong candidate for the fluorination of zirconium precursors. Zirconium compounds such as zirconium(IV) chloride (ZrCl₄) or zirconium alkoxides could potentially be treated with pyridinium poly(hydrogen fluoride) to form zirconium fluoride intermediates. The subsequent addition of a potassium source would lead to the precipitation of the desired potassium fluorozirconate complex. The reagent's utility in providing a controlled source of fluoride makes it an attractive tool for exploring novel, low-temperature synthesis pathways for fluorozirconates.

| Reagent | Composition | Key Advantage |

| Pyridinium Poly(hydrogen fluoride) | ~70% Hydrogen Fluoride, ~30% Pyridine | Stabilized, less volatile, and convenient source of HF. researchgate.netsigmaaldrich.com |

Recent advancements in synthetic chemistry have introduced novel oxidative fluorination methods that utilize potassium fluoride as the fluoride source in conjunction with a mild oxidizing agent. A notable example is the use of trichloroisocyanuric acid (TCICA), a common disinfectant, with potassium fluoride (KF). nih.gov

This method has proven effective for the oxidative fluorination of various heteroatoms, offering a safer and more accessible alternative to harsh reagents like elemental fluorine (F₂) or xenon difluoride (XeF₂). nih.gov In the context of zirconium, this strategy could be employed by reacting a lower-oxidation-state zirconium precursor or an organozirconium compound in the presence of TCICA and KF. The TCICA would act as the oxidant to bring zirconium to the +4 oxidation state, while KF would provide the fluoride ligands to form the [ZrF₅]⁻ anion. This approach represents a modern frontier in fluorination chemistry that could be adapted for the synthesis of complex metal fluorides like this compound.

Nucleophilic Substitution Reactions with Potassium Fluoride in Relevant Systems

The synthesis of this compound (KZrF₅) can be achieved through nucleophilic substitution reactions involving potassium fluoride (KF) and a suitable zirconium precursor. One notable method involves the high-temperature reaction of ammonium hexafluorozirconate ((NH₄)₂ZrF₆) with potassium fluoride. This process yields a molten salt mixture that, upon cooling, is predominantly composed of this compound and potassium hexafluorozirconate (K₂ZrF₆) researchgate.net.

The reaction proceeds by heating a mixture of the two solid reactants. The ammonium hexafluorozirconate decomposes, and the resulting zirconium tetrafluoride (ZrF₄) in situ reacts with the potassium fluoride. The fluoride ions from KF act as nucleophiles, attacking the electrophilic zirconium center in ZrF₄. This addition reaction leads to the formation of the pentafluorozirconate anion ([ZrF₅]⁻), which then combines with the potassium cation (K⁺) to form the stable salt, KZrF₅.

A summary of the reactants and products in this synthetic approach is presented in the table below.

| Reactant | Formula | Role | Product | Formula |

| Ammonium Hexafluorozirconate | (NH₄)₂ZrF₆ | Zirconium Precursor | This compound | KZrF₅ |

| Potassium Fluoride | KF | Fluoride Source | Potassium Hexafluorozirconate | K₂ZrF₆ |

| Ammonia | NH₃ | |||

| Hydrogen Fluoride | HF |

Detailed research findings indicate that the composition of the final solid product can be influenced by the initial molar ratio of the reactants and the reaction temperature. X-ray diffraction analysis of the resulting salt mixture has confirmed the presence of both KZrF₅ and K₂ZrF₆ as the main crystalline phases researchgate.net. The melting point of the prepared KF-ZrF₄ molten salt mixture under specific conditions was determined to be in the range of 420–422 °C researchgate.net. This synthetic route is considered a facile method for producing a high-purity KF-ZrF₄ salt mixture researchgate.net.

It is important to note that in this high-temperature synthesis, an equilibrium is likely established between the different fluorozirconate anions in the molten state. The relative amounts of [ZrF₅]⁻ and [ZrF₆]²⁻ anions formed will depend on the concentration of available fluoride ions.

Advanced Structural Characterization and Crystallographic Analysis of Potassium Pentafluorozirconate Systems

Powder X-ray Diffraction Applications

Powder X-ray Diffraction (PXRD) is an indispensable tool for the routine analysis of polycrystalline materials. It is primarily used to identify the crystalline phases present in a bulk sample and to assess its purity.

In the synthesis of potassium pentafluorozirconate, PXRD is the primary method for confirming the identity and purity of the final product. The technique works by directing X-rays at a powdered sample and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase.

To perform a phase analysis, the experimental PXRD pattern of the synthesized material is compared against a reference pattern. This reference can be obtained from crystallographic databases, which contain patterns calculated from the highly accurate single-crystal structure data, such as that determined for KZrF₅·H₂O. researchgate.net A match between the peak positions and relative intensities of the experimental and reference patterns confirms the successful synthesis of the target compound. The absence of additional peaks indicates a high phase purity. Conversely, the presence of unexpected peaks would suggest impurities or the formation of different phases or hydrates, requiring further purification or modification of the synthesis protocol.

Refinement of Lattice Parameters under Varying Conditions

The response of a crystalline material's lattice parameters to changes in temperature and pressure provides critical insights into its thermal expansion, compressibility, and phase stability. For this compound, there is a conspicuous lack of published data detailing systematic studies on how its unit cell dimensions and crystal structure evolve with temperature or applied pressure.

Such studies would typically involve techniques like high-temperature X-ray diffraction (HTXRD) or high-pressure diamond anvil cell (DAC) X-ray diffraction. The resulting data would allow for the calculation of thermal expansion coefficients and bulk moduli, which are fundamental material properties. For instance, anisotropic thermal expansion, where the lattice expands or contracts differently along various crystallographic axes, can have significant implications for the material's mechanical and optical properties. Similarly, understanding the compound's compressibility is vital for applications in high-pressure environments.

Without experimental data, a detailed analysis of the refinement of lattice parameters for this compound under varying conditions cannot be provided at this time.

Complementary Neutron Diffraction Investigations for Hydrogen Atom Localization

Neutron diffraction is the definitive experimental technique for localizing hydrogen (or deuterium) atoms in a crystal structure. nih.govresearchgate.net The scattering of neutrons by atomic nuclei is sensitive to all isotopes, including hydrogen, allowing for the precise determination of bond lengths and angles involving hydrogen atoms. This information is crucial for elucidating the intricate details of hydrogen bonding interactions.

A thorough search of the scientific literature did not yield any specific studies that have employed neutron diffraction to investigate the crystal structure of this compound monohydrate and definitively locate the hydrogen atoms within its structure. Such an investigation would provide invaluable information on the geometry of the water molecules and the nature of the hydrogen bonds they form with the surrounding fluoride (B91410) and zirconium atoms. The absence of this data precludes a detailed discussion on the hydrogen atom localization in the KZrF₅·H₂O system based on experimental neutron diffraction findings.

Spectroscopic Investigations and Vibrational Dynamics of Potassium Pentafluorozirconate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful probe for investigating the structure and dynamics of potassium pentafluorozirconate at an atomic level. By analyzing the behavior of specific nuclei like ¹⁹F and ¹H in a magnetic field, researchers can map out fluorine positions, study the motion of water molecules, and measure the mobility of ions within the solid state.

Solid-state ¹⁹F magic-angle spinning (MAS) NMR is exceptionally sensitive to the local environment of fluorine atoms, making it an ideal tool for distinguishing different fluorine sites within a crystal structure. nih.govacs.org The ¹⁹F chemical shift is highly responsive to factors such as coordination number, bond lengths, and the nature of neighboring atoms. acs.orgnih.gov In complex fluorides like this compound, multiple distinct fluorine environments are expected, which should give rise to separate resonance signals in the ¹⁹F MAS NMR spectrum.

The crystal structure of KZrF₅·H₂O is built from dimeric [Zr₂F₁₀(H₂O)₂]²⁻ units, which form infinite chains. semanticscholar.org This arrangement implies the existence of structurally non-equivalent fluorine atoms, including both terminal and bridging fluorine ligands that link the zirconium polyhedra. These distinct structural roles would result in different ¹⁹F chemical shifts.

While specific spectral data for KZrF₅ is not extensively published, studies on analogous compounds like potassium hexafluorozirconate (K₂ZrF₆) demonstrate the power of this technique. In K₂ZrF₆, ¹⁹F MAS NMR has been used to identify coexisting micro-phases and study structural phase transitions at high temperatures. researchgate.net For KZrF₅·H₂O, a high-resolution ¹⁹F MAS NMR spectrum would be expected to show multiple peaks corresponding to the crystallographically distinct fluorine sites, providing direct experimental verification of the structural model. The relative intensities of these peaks would correspond to the population of each unique fluorine site.

Table 1: Expected ¹⁹F NMR Observables for KZrF₅·H₂O

| NMR Parameter | Information Provided | Expected Observation for KZrF₅·H₂O |

|---|---|---|

| Isotropic Chemical Shift (δiso) | Electronic environment of the fluorine nucleus. | Multiple distinct resonance peaks due to terminal and bridging fluorine atoms. |

| Spinning Sidebands | Information on chemical shift anisotropy (CSA). | A pattern of sidebands accompanying each isotropic peak, the analysis of which reveals the shape of the electron cloud around each fluorine site. |

| Linewidths | Degree of structural order and dynamics. | Narrow lines would indicate a well-ordered crystalline structure. |

Variable-temperature (VT) ¹H NMR spectroscopy is a key technique for studying the motion of hydrogen-containing species, such as the structural water molecules in KZrF₅·H₂O. nih.gov By recording spectra at different temperatures, it is possible to observe changes in the spectral lineshape that reflect the onset or cessation of molecular motions, such as rotations or librations of the water molecule. researchgate.netmdpi.com

In the crystal lattice of KZrF₅·H₂O, the water molecule is coordinated to the zirconium ion and participates in a network of hydrogen bonds. semanticscholar.org At high temperatures, the water molecule may undergo rapid reorientation, resulting in a motionally averaged, often narrower, ¹H NMR signal. As the temperature is lowered, this motion slows down. Upon reaching a temperature where the motional frequency is comparable to the linewidth, significant line broadening occurs. At very low temperatures, in the "rigid lattice" regime, the motion is effectively frozen, and the spectrum reflects the static orientation of the water molecules.

Analysis of the ¹H NMR linewidth as a function of temperature allows for the calculation of the activation energy for the motional processes of the water molecules, providing quantitative insight into the energy barriers for rotation within the crystal.

Table 2: Interpretation of Variable-Temperature ¹H NMR Data for KZrF₅·H₂O

| Temperature Regime | Molecular Motion | Expected ¹H NMR Spectrum |

|---|---|---|

| High Temperature | Rapid, isotropic-like reorientation of H₂O molecules. | Narrow, single resonance line. |

| Intermediate Temperature | Molecular motion slows; frequency becomes comparable to the NMR timescale. | Significant broadening of the resonance line. |

| Low Temperature (Rigid Lattice) | Motion is frozen; static H₂O molecules. | Broad, structured lineshape (e.g., Pake doublet) reflecting the fixed H-H vector orientation. |

Ion mobility in solid-state materials is a critical property, particularly for applications in ionic conductors. In fluorozirconates, the mobility of fluoride (B91410) ions (F⁻) can be investigated using a combination of techniques, including temperature-dependent NMR and impedance spectroscopy. researchgate.net

While KZrF₅ contains potassium ions, studies on related compounds containing ammonium (B1175870) (NH₄⁺) provide a useful framework for understanding ion diffusion. In compounds like Na(NH₄)₆Zr₄F₂₃ and Li(NH₄)₆Zr₄F₂₃, ¹H and ¹⁹F NMR have been used to identify different types of ionic motion and evaluate their activation energies. researchgate.net

For potassium fluorozirconates, fluoride ion mobility is the primary focus. In the closely related K₂ZrF₆, ¹⁹F NMR and impedance spectroscopy have shown that a structural phase transition at high temperatures (~513 to 518 K) leads to a significant increase in F⁻ mobility. researchgate.net The high-temperature phase is characterized by the translational diffusion of fluoride ions, indicating that the compound becomes an ionic conductor. researchgate.net Similar phenomena could be anticipated in KZrF₅ at elevated temperatures, where thermal energy allows fluoride ions to hop between lattice sites. These dynamic processes can be detected by the narrowing of the ¹⁹F NMR signal as the temperature increases.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule or crystal lattice. These methods are highly effective for identifying functional groups, characterizing the strength and nature of chemical bonds, and analyzing intermolecular interactions such as hydrogen bonding.

The vibrational spectrum of KZrF₅·H₂O is expected to be rich, with distinct regions corresponding to the vibrations of the fluorozirconate anion and the water molecule. The crystal structure, composed of [Zr₂F₁₀(H₂O)₂]²⁻ dimers, dictates the types of vibrational modes observed. semanticscholar.org

The primary vibrational modes can be categorized as follows:

Zr-F Vibrations: These modes, typically found in the 400-600 cm⁻¹ region, correspond to the stretching and bending of the zirconium-fluorine bonds. The presence of both terminal and bridging fluorine atoms is expected to result in a complex set of bands, as their different bonding environments lead to different vibrational frequencies.

Zr-O Vibrations: The stretching vibration of the bond between the zirconium ion and the oxygen atom of the coordinated water molecule would appear at a lower frequency than the Zr-F stretches, reflecting the different bond strengths and atomic masses.

Water Molecule Vibrations: The internal modes of the coordinated water molecule are readily identifiable.

O-H Stretching (νOH): These vibrations typically appear in the 3000-3600 cm⁻¹ range. Their exact frequency is highly sensitive to the strength of hydrogen bonding.

H-O-H Bending (δHOH): This mode is expected around 1600-1650 cm⁻¹.

Water Librations: Rocking, wagging, and twisting motions of the water molecule are expected at lower frequencies (typically below 1000 cm⁻¹).

Table 3: Expected Vibrational Modes for KZrF₅·H₂O and Their Approximate Frequencies

| Vibrational Mode | Description | Approximate Frequency Range (cm⁻¹) |

|---|---|---|

| ν(O-H) | Stretching of O-H bonds in the water molecule. | 3000 - 3600 |

| δ(H-O-H) | Bending of the water molecule. | 1600 - 1650 |

| ν(Zr-F) | Stretching of terminal and bridging Zr-F bonds. | 400 - 600 |

| ν(Zr-O) | Stretching of the Zr-OH₂ bond. | 300 - 450 |

| Librations (H₂O) | Rocking, wagging, twisting of the water molecule. | 500 - 900 |

Hydrogen bonding plays a crucial role in determining the crystal structure and properties of hydrated salts. In KZrF₅·H₂O, the water molecules and fluoride ions act as hydrogen bond donors and acceptors, respectively, creating an extensive network that links the anionic chains. semanticscholar.org The primary interaction is the O-H···F hydrogen bond.

The strength of these hydrogen bonds can be directly probed by IR and Raman spectroscopy. A strong hydrogen bond weakens the internal O-H covalent bond, causing the O-H stretching frequency (νOH) to shift to lower wavenumbers (a "red shift") compared to that of a free water molecule (~3700 cm⁻¹). The magnitude of this shift is correlated with the strength of the hydrogen bond and the O···F distance.

Structural analysis of KZrF₅·H₂O reveals that these O-H···F bonds connect the [Zr₂F₁₀(H₂O)₂]²⁻ units to form layers. semanticscholar.org Studies of O-H···F bonds in other metal fluoride hydrates show that the average O···F distance is approximately 2.68 Å. iucr.org The presence of these relatively strong hydrogen bonds would be confirmed in the IR spectrum of KZrF₅·H₂O by a broad and red-shifted ν(O-H) band, likely centered well below 3500 cm⁻¹. The broadness of the band is characteristic of hydrogen-bonded networks in solids, reflecting a distribution of O-H···F distances and angles.

Identification and Dynamics of Coordinated Water Molecules

The identification and dynamics of coordinated water molecules in hydrated crystalline solids, such as this compound monohydrate (KZrF₅·H₂O), are extensively studied using vibrational spectroscopy, primarily Infrared (IR) and Raman spectroscopy. These techniques are highly sensitive to the local environment of water molecules and the hydrogen bonds they form within the crystal lattice.

Vibrational Modes of Coordinated Water

The vibrational spectrum of coordinated water in hydrated fluorozirconates is characterized by distinct bands corresponding to its internal modes. The O-H stretching vibrations (ν₁ and ν₃) are particularly sensitive to the strength of hydrogen bonds. In hydrated fluorozirconates, water molecules can form O-H···F hydrogen bonds. In compounds like ammonium pentafluorozirconate hydrates, IR and Raman spectroscopy have been effectively used to corroborate differences in crystal structures, the molecular state of water, and the strengths of O-H···F and N-H···F hydrogen bonds. researchgate.net

The typical vibrational modes for coordinated water in a crystalline hydrate (B1144303) are summarized in the table below. The frequency ranges can vary depending on the specific crystal structure and the nature of the hydrogen bonding.

| Vibrational Mode | Description | Typical Frequency Range (cm⁻¹) |

| ν₁ (OH) | Symmetric O-H stretching | 3000 - 3600 |

| ν₃ (OH) | Asymmetric O-H stretching | 3000 - 3600 |

| ν₂ (HOH) | H-O-H bending | 1600 - 1700 |

| Librational Modes | Rocking, wagging, twisting | 300 - 900 |

This table presents typical frequency ranges for the vibrational modes of coordinated water molecules in crystalline hydrates.

In studies of related compounds, such as ZnZrF₆·nH₂O crystallohydrates, a high-frequency shift of the O-H stretching band is observed in species with polymeric structures, which is indicative of a weakening of the hydrogen bonds. researchgate.net The bending mode (ν₂) typically appears in the 1600-1700 cm⁻¹ region. For instance, in the mineral meyerhofferite, a broad band assigned to the bending mode of water is identified at 1621 cm⁻¹ in the Raman spectrum, with corresponding bands at 1676 and 1694 cm⁻¹ in the infrared spectrum, indicating strongly hydrogen-bonded water.

Dynamics of Coordinated Water

The dynamics of coordinated water molecules encompass librational (restricted rotational) motions and translational vibrations within the crystal lattice, as well as the process of dehydration. Advanced spectroscopic techniques, such as polarization-resolved femtosecond-infrared spectroscopy, can probe the rotational dynamics of water molecules. In studies of hydrated biomolecules, it has been shown that a subensemble of water molecules in the hydration shell is significantly slowed down compared to bulk water. nih.gov This slowing down is a common feature for water molecules interacting with surfaces and in confined environments like a crystal lattice.

The dehydration dynamics of this compound monohydrate can be investigated by thermogravimetric analysis coupled with spectroscopic methods. The stepwise removal of water molecules upon heating leads to structural transformations. For example, in MgZrF₆·5H₂O, a stepwise dehydration occurs to form stable lower hydrates before the final anhydrous product is obtained. researchgate.net The removal of water molecules from the lattice of ammonium pentafluorozirconate hydrates results in the transformation of chain or layered structures, accompanied by an increase in the number of bridging fluorine bonds. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Fluorine Coordination States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It is a powerful tool for investigating the coordination environments of fluorine in fluorozirconate compounds. The binding energy of the F 1s core level is sensitive to the chemical environment of the fluorine atom, including its bonding partners and coordination number.

In complex fluorides like this compound, fluorine atoms can exist in different coordination states, primarily as terminal fluorine atoms (bonded to a single zirconium atom, Zr-F) and bridging fluorine atoms (linking two zirconium atoms, Zr-F-Zr). In principle, these different environments should lead to measurable chemical shifts in the F 1s binding energy.

However, studies on fluorozirconate glasses have shown that they exhibit only a single, symmetric F 1s peak, even though both terminal and bridging fluorine atoms are known to be present. This phenomenon has been explained by a charge density model, which posits that the electron clouds of the fluoride ions are very "hard" (not easily polarized). As a result, both terminal and bridging fluoride ions experience a very similar electron density, leading to practically indistinguishable F 1s binding energies.

The surface of fluorozirconate materials can react with atmospheric water, leading to hydrolysis and the formation of (hydr)oxyfluoride or hydroxide (B78521) species. optica.org These species would contain fluorine in a different chemical environment (e.g., associated with oxygen) and could potentially be distinguished in the XPS spectrum. For instance, after leaching in deionized water, the formation of zirconium oxyfluoride on the surface of ZBLAN glass has been detected by XPS. optica.org

The table below summarizes the expected F 1s binding energies for fluorine in different chemical states. The exact values can vary depending on the specific compound and the instrument calibration.

| Fluorine Species | Coordination Environment | Approximate F 1s Binding Energy (eV) |

| Ionic Fluoride | e.g., in alkali fluorides | ~685 |

| Covalent Fluoride | e.g., in fluoropolymers | 686 - 690 |

| Terminal Fluorine (Zr-F) | Bonded to one Zr atom | ~685 |

| Bridging Fluorine (Zr-F-Zr) | Bonded to two Zr atoms | ~685 |

| Oxyfluoride | Associated with oxygen | May show a small shift from the main peak |

This table provides approximate F 1s binding energy ranges for fluorine in various chemical environments. In many fluorozirconates, terminal and bridging fluorine states are not resolved.

In general, for fluorine-containing compounds, the F 1s peak is typically sharp and symmetrical. thermofisher.com Any broadening or asymmetry in the F 1s peak of this compound could suggest the presence of multiple, unresolved fluorine environments, such as those arising from surface contamination, structural disorder, or the presence of oxyfluoride species.

Thermal Transitions and Thermophysical Behavior of Potassium Pentafluorozirconate Compounds

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)

DTA and DSC are powerful thermoanalytical techniques used to investigate the thermal events of a material, such as phase transitions and dehydration, by measuring the temperature difference or heat flow difference between a sample and a reference material as a function of temperature. netzsch.com

Crystalline phase transformations are changes in the solid-state structure of a material. These transitions are typically observed as endothermic or exothermic peaks in DTA and DSC curves. In potassium-containing compounds, these transformations can be influenced by factors such as the mobility of K⁺ ions, which can promote changes in the crystal lattice. mdpi.com For instance, in related complex fluoride (B91410) systems like potassium hexafluorophosphate (B91526) (KPF₆), DSC measurements have been used to identify transition temperatures and characterize the thermal hysteresis associated with phase changes. researchgate.net Similarly, studies on potassium silicate (B1173343) glass have shown that K⁺ ions can act as a powerful mineralizer, reacting with the silicate lattice to promote solid-state transformations from quartz to cristobalite at elevated temperatures. mdpi.com While specific DSC/DTA data for phase transitions in potassium pentafluorozirconate is not extensively detailed in the provided search results, the behavior of analogous compounds suggests that it would exhibit distinct thermal events corresponding to structural rearrangements upon heating or cooling.

Table 1: Examples of Thermal Transitions in Related Potassium Compounds Data inferred from analogous systems to illustrate typical measurements.

| Compound | Transition Temperature (°C) | Method | Enthalpy Change (kJ mol⁻¹) |

| K₂TaF₇ | 703 | DSC | 1.7 |

| K₂TaF₇ | 746 | DSC | 19 |

This table illustrates the types of data obtained from DSC analysis for similar complex fluoride compounds. researchgate.net

Many fluorozirconates exist in hydrated forms, such as this compound monohydrate (KZrF₅·H₂O). The removal of water molecules from these crystalline hydrates is an endothermic process that can be precisely monitored using DTA and DSC. nih.gov The analysis of these dehydration events provides information on the thermal stability of the hydrate (B1144303) and the energy required to break the bonds holding the water molecules within the crystal lattice. nih.gov The process often occurs in distinct steps, corresponding to the removal of differently bound water molecules. nih.gov For example, the dehydration of copper sulfate (B86663) pentahydrate (CuSO₄·5H₂O) shows sequential transformations to lower hydrates (CuSO₄·3H₂O and CuSO₄·H₂O) at specific temperatures, which are readily detected by thermal analysis techniques. nih.gov This principle applies directly to hydrated KZrF₅, where heating would lead to endothermic peaks corresponding to the release of its water of hydration.

Thermogravimetric Analysis (TGA) for Decomposition Pathways and Thermal Stability

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is particularly useful for determining the thermal stability of a compound and investigating its decomposition pathways. nih.gov A TGA curve provides quantitative information about the mass loss associated with dehydration, desolvation, and chemical decomposition. usda.gov

For this compound, a TGA experiment would reveal the temperature at which it begins to decompose. The mass loss recorded during the analysis helps in proposing the chemical reactions that constitute the decomposition pathway. researchgate.net For example, in the thermal analysis of boron/potassium nitrate (B79036) mixtures, TGA is used to show that significant mass loss for KNO₃ occurs above 500°C, indicating its decomposition temperature range. mdpi.com Similarly, TGA of cellulose (B213188) treated with potassium bicarbonate shows that the presence of the potassium salt significantly lowers the decomposition temperature. usda.gov This suggests that the potassium ion can have a catalytic effect on thermal decomposition processes. A typical TGA analysis of KZrF₅ would establish its upper temperature limit of stability before it breaks down into other compounds.

Table 2: Illustrative TGA Data Points for Thermal Stability Analysis This table is a conceptual representation of data obtained from a TGA experiment.

| Material | Onset of Decomposition (°C) | Mass Loss (%) | Atmosphere |

| Potassium Nitrate (KNO₃) | > 500 | 5.1 (at 545°C) | N/A |

| Cellulose + 1.5% KHCO₃ | ~220 | > 60 | Air |

Data from related potassium compounds demonstrate how TGA is used to determine thermal stability. usda.govmdpi.com

Electrochemical Impedance Spectroscopy for Ionic Conductivity Characterization

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for characterizing the electrical properties of materials, particularly the ionic conductivity of solid electrolytes. nih.govnih.gov By applying a small AC voltage and measuring the resulting current over a range of frequencies, EIS can separate different electrochemical processes, such as charge transfer and diffusion, allowing for the determination of ionic conductivity. nih.gov

In ionic compounds like this compound, electrical conduction occurs through the movement of ions (K⁺ and F⁻) through the crystal lattice. The mechanism of ion transport is highly dependent on the crystal structure, including the presence of defects like vacancies or interstitial sites. rsc.org The movement of ions is an activated process, and the energy barrier for this movement can be determined from temperature-dependent conductivity measurements. mit.edu

Ion transport in solid-state materials often occurs via mechanisms such as:

Vacancy Mechanism: Ions move by hopping into adjacent empty lattice sites.

Interstitial Mechanism: Ions located at interstitial sites move to adjacent interstitial sites.

In potassium channels, for instance, the permeation of K⁺ ions is highly selective and efficient, governed by the specific geometry of the channel and the dehydration of the ion as it passes through. nih.govbiorxiv.org While the context is biological, the physical principle of ion dehydration and interaction with the surrounding structure is relevant to ion movement in solid lattices. mit.edu For KZrF₅, EIS studies would help elucidate the dominant charge carriers and their conduction pathways, providing insight into the material's potential as a solid electrolyte.

Superionic conductors are solid materials with exceptionally high ionic conductivity, comparable to that of liquid electrolytes. While specific data labeling KZrF₅ as a superionic conductor is not prevalent, related zirconium-based compounds, particularly chlorides and other halides, have shown promise. researchgate.netnih.gov For example, aliovalent substitution in Li₂ZrCl₆ has been shown to drastically enhance Li⁺ conductivity to approximately 1 mS cm⁻¹. researchgate.net Similarly, Na₀.₆₇Zr(SO₄)₀.₃₃Cl₄ has been reported to have a high ionic conductivity of 1.6 mS cm⁻¹ at room temperature. nih.gov

These findings in related zirconium halides highlight that the zirconium framework can support high ionic mobility. The high conductivity is often attributed to factors such as an abundance of charge-carrying vacancies and cooperative movements within the crystal structure. researchgate.net Studies on other fluoride systems, such as PbSnF₄ doped with alkali metal fluorides (including potassium fluoride), have also aimed to develop materials with high ionic (superionic) conductivity at room temperature. researchgate.net This suggests that modifying the structure of this compound, perhaps through doping, could be a pathway to achieving enhanced ionic conductivity.

Table 3: Ionic Conductivity of Related Zirconium-Based Compounds

| Compound | Ionic Conductivity (S cm⁻¹) | Temperature (°C) |

| Li₂ZrCl₆ (ball-milled) | 4.0 × 10⁻⁴ | 30 |

| Li₂.₂₅Zr₀.₇₅Fe₀.₂₅Cl₆ | ~1 × 10⁻³ | Room Temp. |

| Na₀.₆₇Zr(SO₄)₀.₃₃Cl₄ | 1.6 × 10⁻³ | Room Temp. |

This table presents conductivity data for related zirconium compounds, indicating the potential for high ionic mobility in such frameworks. researchgate.netnih.gov

Coordination Chemistry and Complex Formation of Zirconium in Fluoride Environments

Formation and Stability of Zirconium Fluoro Complexes in Solution

In aqueous solutions, the reaction between Zr(IV) ions and fluoride (B91410) ions is a stepwise process, leading to the formation of a series of mononuclear complexes with the general formula [ZrFₓ]⁽⁴⁻ˣ⁾⁺. The formation of these complexes is highly favorable, as indicated by their large stability constants. The complexation is influenced by factors such as the concentration of fluoride ions and the pH of the solution, with hydrolysis becoming a competing reaction in less acidic media. researchgate.netscispace.com

| Complex Ion | Overall Stability Constant (log β) | Stepwise Formation Constant (log K) |

|---|---|---|

| [ZrF]³⁺ | 8.49 ± 0.11 | 8.49 |

| [ZrF₂]²⁺ | 15.76 ± 0.15 | 7.27 |

| [ZrF₃]⁺ | 21.57 ± 0.10 | 5.81 |

| [ZrF₄] | 26.68 ± 0.16 | 5.11 |

The data clearly shows that the formation of zirconium fluoro complexes is a highly favorable process in aqueous solution. The stepwise formation constants decrease as the number of fluoride ligands increases, which is a typical trend observed in the formation of metal-ligand complexes. In solutions with high concentrations of hydrofluoric acid, various anionic and cationic fluoro-zirconium complexes can coexist, including species such as [ZrF₅]⁻, [ZrF₆]²⁻, [ZrF₂]²⁺, and [ZrF₃]⁺. researchgate.net

Zirconium Coordination Numbers and Geometrical Arrangements

Zirconium(IV) exhibits a strong tendency to form complexes with high coordination numbers in fluoride environments, typically ranging from 6 to 8. This is a consequence of the small size of the fluoride ion and the large size and high charge of the zirconium cation. The specific coordination number and geometry are influenced by the stoichiometry of the compound and the nature of the counter-ions present in the crystal lattice.

Diverse Anionic Polyhedral Structures (e.g., [ZrF₅]ⁿ⁻, [Zr₂F₁₀(H₂O)₂]²⁻, [ZrF₈])

In the solid state, zirconium fluoro complexes display a remarkable variety of anionic polyhedral structures. These structures can consist of isolated polyhedra or be linked through shared fluoride vertices or edges to form oligomeric or polymeric arrangements.

[ZrF₅]ⁿ⁻: In compounds with a 1:5 zirconium-to-fluoride ratio, such as KZrF₅, the anionic structure can be described as infinite chains of [ZrF₅]ⁿ⁻ units. These chains are formed by the sharing of fluoride ions between adjacent zirconium centers.

[Zr₂F₁₀(H₂O)₂]²⁻: The crystal structure of potassium pentafluorozirconate monohydrate (KZrF₅·H₂O) reveals the presence of discrete, dimeric anionic units with the formula [Zr₂F₁₀(H₂O)₂]²⁻. semanticscholar.org In this structure, two zirconium atoms are bridged by fluoride ions, and each zirconium atom is also coordinated to water molecules.

[ZrF₈]: In certain crystal structures, zirconium can achieve a coordination number of 8, forming [ZrF₈]⁴⁻ polyhedra. The geometry of these eight-coordinate complexes can be described as either a square antiprism or a dodecahedron.

Role of Water Molecules in Primary and Secondary Coordination Spheres (e.g., monohydrates, dihydrates)

Water molecules can play a crucial role in the structure of solid-state zirconium fluoro complexes, participating in both the primary and secondary coordination spheres of the zirconium ion.

In the primary coordination sphere , water molecules are directly bonded to the zirconium center. A prime example is found in the crystal structure of KZrF₅·H₂O, which contains the dimeric anion [Zr₂F₁₀(H₂O)₂]²⁻. semanticscholar.org In this dimer, a water molecule is directly coordinated to each zirconium atom, completing its coordination sphere.

Influence of Alkali and Ammonium (B1175870) Counter-Cations on Coordination Sphere

The nature of the counter-cation (alkali metal or ammonium) present in the crystal lattice can have a significant influence on the coordination sphere of the zirconium atom in fluoro complexes. The size and charge density of the counter-cation can affect the packing of the ions in the crystal, which in turn can dictate the specific coordination number and geometry of the zirconium center, as well as the degree of polymerization of the fluoro-zirconate anions.

For instance, the presence of different alkali metal cations can lead to the formation of different crystal structures with varying coordination environments for the zirconium ion. Similarly, the ammonium ion, with its ability to form strong hydrogen bonds, can play a distinct role in the crystal packing and the resulting coordination geometry of the zirconium fluoro complex.

Extended Hydrogen Bonding Networks in Crystalline Architectures

Hydrogen bonding plays a pivotal role in the crystalline architecture of hydrated zirconium fluoro complexes, such as KZrF₅·H₂O. In the crystal structure of this compound, the dimeric [Zr₂F₁₀(H₂O)₂]²⁻ units are interconnected through a network of hydrogen bonds. semanticscholar.org

These hydrogen bonds involve the coordinated water molecules, the fluoride ligands, and water molecules in the secondary coordination sphere. The coordinated water molecules act as hydrogen bond donors, forming hydrogen bonds with the fluoride ions of neighboring dimeric units. This extensive network of hydrogen bonds links the individual complex anions, creating a stable, three-dimensional supramolecular structure. nih.govnih.gov

Advanced Research Applications and Potential Functional Materials Derived from Potassium Pentafluorozirconate

Role as a Reagent in Specialized Inorganic Synthetic Chemistry

Potassium pentafluorozirconate (KZrF₅) serves as a valuable precursor and reagent in the synthesis of more complex fluoride (B91410) materials. While its direct applications are specialized, it is a key component in the family of fluorozirconates, which are widely studied and utilized. For instance, the broader class of potassium fluorozirconates, such as potassium hexafluorozirconate (K₂ZrF₆), is used in the manufacturing of metallic zirconium, as a grain refiner in aluminum and magnesium alloys, and as a component in welding fluxes and optical glasses. wikipedia.orgnih.govddfluor.comddfluor.fr

The synthesis of complex metal fluorides often involves solid-state reactions where compounds like KZrF₅ can act as a controlled source of both potassium and fluorozirconate ions. nih.gov Research into the synthesis of novel inorganic complex metal fluorides often utilizes alkali fluorides and metal fluorides as reactants. nih.gov The preparation of K₂ZrF₆ can be achieved through the reaction of Zirconium tetrafluoride (ZrF₄) with potassium fluoride (KF), highlighting the fundamental reactivity of these components which also constitute KZrF₅. wikipedia.org This positions KZrF₅ as a potentially useful intermediate for creating advanced materials with tailored properties.

Precursor for Development of Advanced Fluoride Materials

Fabrication of Fluoride Glass Systems (as inferred from related ZrF₄ hydrate (B1144303) research)

Zirconium tetrafluoride (ZrF₄) is the primary constituent of heavy-metal fluoride glasses, most notably the ZBLAN family of glasses (composed of ZrF₄, BaF₂, LaF₃, AlF₃, and NaF). wikipedia.org These glasses are renowned for their broad optical transmission window, extending from the ultraviolet to the mid-infrared range, making them ideal for applications like fiber optics. wikipedia.orgphotonics.pl

The synthesis of high-quality fluoride glasses is challenging due to the hygroscopic nature of the fluoride precursors and their tendency to react with oxygen and moisture at high temperatures. photonics.plresearchgate.net The process typically involves melting the constituent metal fluorides under an inert atmosphere. photonics.plresearchgate.net Given that KZrF₅ is a stable complex containing the essential Zr-F structural units, it represents a potential precursor for introducing zirconium fluoride into a glass melt. Its use could offer advantages in handling and stoichiometry control compared to using pure ZrF₄, which can be highly reactive. While ZBLAN is the most common formulation, numerous variations exist, and the incorporation of potassium could be explored to modify properties such as refractive index and glass transition temperature. wikipedia.org The development of fluoride glasses has historically involved the systematic investigation of various chemical compositions to enhance stability and optical quality, and precursors like KZrF₅ are candidates for such exploratory synthesis. leverrefluore.com

Engineering of Materials with Enhanced Ionic Conductivity

Fluoride-ion conductors are gaining significant attention for their potential use as solid electrolytes in next-generation energy storage devices, such as fluoride-ion batteries (FIBs). worldscientific.comwikipedia.orgrdworldonline.com These batteries are theoretically capable of achieving very high energy densities. wikipedia.org The primary challenge in this field is the development of solid electrolytes with high fluoride-ion conductivity at room temperature. wikipedia.orgnanoge.org

Materials based on complex metal fluorides, including fluorozirconates, are being investigated for this purpose. For example, compounds like KSn₂F₅ and BaSnF₄ have been studied as solid electrolytes for FIBs. nanoge.orgrsc.org The ionic conductivity in these materials is dependent on their crystal structure and the mobility of fluoride ions through the lattice. This compound, as a member of the complex fluoride family, could serve as a foundational component for designing new materials with enhanced ionic conductivity. By modifying its structure through doping or by creating composite materials, it may be possible to create pathways for efficient fluoride ion transport. The development of novel solid electrolytes is a key area of materials science, and the exploration of fluorozirconate-based systems is a promising avenue of research. worldscientific.com

Exploration in Ferroelectric and Piezoelectric Material Science (based on properties of related aminoguanidinium pentafluorozirconate)

Ferroelectric materials, which exhibit spontaneous electric polarization that can be reversed by an external electric field, are crucial for applications in memory devices, sensors, and actuators. researchgate.netrug.nl Piezoelectricity, a related property where a material generates an electric charge in response to mechanical stress, is also of significant technological importance. nih.gov

While the ferroelectric properties of KZrF₅ itself are not widely documented, research on structurally related compounds provides a strong basis for its exploration in this field. The compound aminoguanidinium pentafluorozirconate, [CN₄H₇]ZrF₅, which features the same pentafluorozirconate anion, has been synthesized and structurally characterized. iucr.orgnih.govresearchgate.net Its structure consists of distorted pentagonal bipyramids of ZrF₇ which share edges to form chains. iucr.orgnih.gov

Furthermore, the closely related compound aminoguanidinium hexafluorozirconate, [CN₄H₈]ZrF₆, has been predicted and confirmed to be a new ferroelectric material. researchgate.net This compound exhibits a reproducible anomaly in its dielectric permittivity at a Curie temperature of 383 K and displays dielectric hysteresis. researchgate.net It also possesses a piezoelectric coefficient (d₃₃) of 1.9 pC N⁻¹. researchgate.net The ferroelectricity in this class of materials arises from the arrangement and potential for reorientation of the organic cations and the complex fluoride anions within the crystal lattice. researchgate.net This suggests that the [ZrF₅]⁻ anion, when combined with suitable cations in a non-centrosymmetric crystal structure, could form the basis of new ferroelectric and piezoelectric materials. Therefore, KZrF₅ is a compound of interest for further investigation in the field of functional dielectric materials.

Catalytic Science Applications (drawing from research on Potassium Fluoride as a catalyst)

The catalytic properties of Potassium Fluoride (KF) are well-established in organic chemistry, where it serves as a versatile reagent. wikipedia.org It is primarily used as a source of the fluoride ion and as a base in various synthetic transformations. wikipedia.orggatech.edu

Key Catalytic Roles of Potassium Fluoride:

Fluorination Agent: KF is used to convert chlorocarbons into fluorocarbons through reactions like the Finkelstein and Halex reactions. wikipedia.org Recent advancements use phase-transfer catalysis to overcome the low solubility of KF in organic solvents, enhancing its efficacy in nucleophilic fluorination. acs.orgacs.orgox.ac.uk

Base Catalyst: KF, particularly when supported on alumina (B75360) (KF/Al₂O₃), acts as a solid base to promote reactions such as alkylations and condensations (e.g., Knoevenagel and Michael condensations). wikipedia.orggatech.edu

Activator/Promoter: In some reactions, fluoride ions from sources like KF can activate other catalysts or reagents. rug.nl For example, fluoride additives can be used to generate active metal fluoride complexes in situ for various transformations. rug.nl It is also used to facilitate the synthesis of compounds like carbamoyl (B1232498) fluorides from activated precursors. nih.gov

Drawing from this extensive research on KF, it is plausible to infer potential catalytic applications for this compound. As a complex salt, KZrF₅ can also serve as a source of potassium and fluoride ions. Its reactivity might be modulated by the presence of the [ZrF₅]⁻ complex anion. This could potentially influence the selectivity or activity in known KF-catalyzed reactions. Furthermore, the zirconium center could introduce Lewis acidic properties, opening the door to bifunctional catalysis where both the cation/anion and the metal center participate in the reaction mechanism. Transition metal fluoride complexes are of interest for their potential in activating strong chemical bonds, such as C-F bonds, suggesting that complex fluorides like KZrF₅ could be explored in the broader field of catalytic science. researchgate.netmdpi.comnih.gov

Interactive Data Table: Comparison of Related Fluorozirconates

| Compound Name | Chemical Formula | Key Area of Research/Application |

|---|---|---|

| This compound | KZrF₅ | Precursor for advanced materials |

| Potassium Hexafluorozirconate | K₂ZrF₆ | Grain refiner, welding flux, optical glass wikipedia.org |

| Aminoguanidinium Pentafluorozirconate | [CN₄H₇]ZrF₅ | Structural analogue for ferroelectric studies iucr.orgnih.gov |

| Aminoguanidinium Hexafluorozirconate | [CN₄H₈]ZrF₆ | Confirmed ferroelectric and piezoelectric material researchgate.net |

| Zirconium Tetrafluoride | ZrF₄ | Primary component of ZBLAN fluoride glass wikipedia.org |

Future Research Directions and Emerging Avenues for Potassium Pentafluorozirconate Chemistry

Design of Novel and Environmentally Benign Synthetic Protocols

The development of new synthetic routes for potassium pentafluorozirconate is a cornerstone of future research, with a strong emphasis on methods that are both efficient and environmentally sustainable. Traditional syntheses often rely on high temperatures and hazardous reagents like hydrogen fluoride (B91410) (HF). Future protocols will likely focus on milder reaction conditions and greener alternatives.

Key research avenues include:

Solid-State Mechanochemical Synthesis: Investigating solvent-free mechanochemical routes, where mechanical energy (e.g., ball milling) is used to drive the reaction between solid precursors like zirconium dioxide (ZrO₂) and potassium fluoride (KF) or potassium bifluoride (KHF₂). This approach can reduce solvent waste and energy consumption.

Hydrothermal and Solvothermal Methods: Utilizing water or other non-aqueous solvents under controlled temperature and pressure to facilitate the crystallization of KZrF₅ with specific morphologies and crystal structures. These methods offer precise control over product formation.

Alternative Fluorinating Agents: Exploring the use of less hazardous fluorinating agents to replace HF. Compounds like ammonium (B1175870) bifluoride (NH₄F·HF) or nitrogen trifluororide (NF₃) have been investigated for the synthesis of related fluorozirconate glasses and could be adapted for KZrF₅ synthesis. researchgate.net For instance, studies on obtaining potassium hexafluorozirconate from baddeleyite have utilized reagents like KHF₂ and NH₄F, indicating a path away from direct HF usage. iaea.org

Ionic Liquid-Based Synthesis: Employing ionic liquids as both solvent and template to direct the formation of novel fluorozirconate structures. The unique properties of ionic liquids can enable reactions at lower temperatures and facilitate the isolation of metastable phases.

In-situ Characterization of Crystallization and Reaction Mechanisms

Understanding the fundamental mechanisms of nucleation, crystal growth, and phase transformation is critical for controlling the synthesis of this compound. In-situ characterization techniques are indispensable for observing these processes in real-time and under reaction conditions.

Future research will heavily rely on:

High-Temperature X-ray Diffraction (HT-XRD): This technique allows for the real-time monitoring of crystalline phase evolution during synthesis or thermal treatment. mdpi.com For KZrF₅, HT-XRD could be used to identify intermediate phases and determine the kinetics of its formation from precursors.

In-situ Spectroscopy (Raman, IR): Vibrational spectroscopy can provide insights into the changes in local coordination and bonding within the reaction medium. For example, the transformation of zirconium coordination species during the reaction of ZrO₂ with fluoride sources could be tracked.

Differential Scanning Calorimetry (DSC): When coupled with other techniques, DSC can identify the temperatures of phase transitions and crystallization events, providing crucial thermodynamic data for optimizing synthetic protocols. mdpi.com

A hypothetical study could involve the use of these techniques to monitor the solid-state reaction between ZrO₂ and KHF₂, as outlined in the table below.

| Technique | Information Gained for KZrF₅ Synthesis | Potential Findings |

| HT-XRD | Real-time tracking of crystalline phases as a function of temperature. | Identification of reaction intermediates, onset temperature of KZrF₅ formation, and kinetics of the reaction. |

| In-situ Raman | Monitoring of changes in vibrational modes of Zr-F and other bonds. | Elucidation of the mechanism of ZrO₂ fluorination and the formation of [ZrF₅]⁻ polyhedra. |

| DSC | Detection of endothermic and exothermic events during heating. | Determination of reaction enthalpies and temperatures of any phase transitions in the final product. |

High-Pressure and Low-Temperature Crystallographic Investigations

Exploring the structural behavior of this compound under non-ambient conditions can reveal new polymorphs with unique properties. High-pressure and low-temperature crystallography are powerful tools for mapping the structural landscape of this compound.

High-Pressure Studies: The application of high pressure can induce significant changes in bond lengths, coordination numbers, and crystal packing, potentially leading to the discovery of denser, novel phases of KZrF₅. Research on zirconium complexation in high-pressure fluids suggests that pressure can significantly influence coordination environments, an avenue worth exploring for crystalline solids like KZrF₅. semanticscholar.org

Low-Temperature Studies: Cooling crystals to cryogenic temperatures reduces thermal vibrations, enabling more precise determination of atomic positions and electron density distributions. This is crucial for accurately defining the geometry of the fluorozirconate anions and understanding the nature of the K⁺ coordination. Low-temperature studies on related compounds like K₂ZrF₆ have been instrumental in understanding their structural transformations. researchgate.net

Advanced Spectroscopic Probes for Dynamic Processes and Local Environments

While diffraction techniques provide information on long-range order, advanced spectroscopic methods are needed to probe the local atomic environments and dynamic processes within the crystal lattice.

Future research should employ:

Solid-State Nuclear Magnetic Resonance (NMR): ¹⁹F and ³⁹K NMR spectroscopy can provide detailed information about the local environments of the fluorine and potassium ions, respectively. NMR is particularly sensitive to subtle structural distortions and ionic mobility, which are not always detectable by diffraction. Studies on related fluorozirconates have used ¹⁹F NMR to investigate ionic mobility mechanisms. researchgate.net

Electron Spin Resonance (ESR): For doped or irradiated samples of KZrF₅, ESR spectroscopy can be used to characterize paramagnetic centers and defects within the crystal structure. researchgate.net This is vital for understanding optical and electronic properties.

Raman and Infrared (IR) Spectroscopy: High-resolution vibrational spectroscopy can be used to study the symmetry of the [ZrF₅]⁻ units and the nature of their interactions within the crystal. Temperature-dependent studies can also probe phase transitions by observing changes in the vibrational modes. researchgate.net

Tailoring of Structural Motifs for Targeted Functional Properties

A major goal of future research is to move beyond fundamental characterization towards the rational design of KZrF₅-based materials with specific functions. This involves modifying the crystal structure to achieve desired properties.

Potential strategies include:

Doping and Solid Solutions: Introducing other metal cations (e.g., Na⁺, Rb⁺) onto the potassium site or other transition metals onto the zirconium site to create solid solutions. This can be used to tune optical, luminescent, or catalytic properties.

Hydration and Solvation: The synthesis and characterization of hydrated or solvated forms of this compound, such as KZrF₅·H₂O, introduce new structural motifs and hydrogen bonding networks that can significantly alter the material's properties. semanticscholar.org

Development of Polyanionic Materials: Integrating the fluorozirconate anion into more complex polyanionic frameworks could lead to novel materials for applications such as batteries. The exploration of potassium-based polyanionic compounds as potential K-ion battery cathodes is an active area of research, providing a template for future work on fluorozirconate systems. rsc.org

Synergistic Integration of Computational and Experimental Methodologies

The combination of theoretical calculations and experimental work provides a powerful paradigm for accelerating the discovery and understanding of new materials. For this compound, this synergy is crucial for predicting properties and guiding synthetic efforts.

Key areas for this integrated approach include:

First-Principles Calculations: Using methods like Density Functional Theory (DFT) to predict the crystal structures of new polymorphs, calculate electronic band structures, and determine vibrational frequencies for comparison with experimental spectroscopic data.

Quantum-Chemical Studies: Applying ab initio methods, such as the Hartree-Fock method, to investigate bonding, charge distribution, and reaction mechanisms at the molecular level. Such calculations have been successfully used to explain structural differences and ionic mobility in related K₂ZrF₆ crystals. researchgate.net

Database Screening: Employing computational screening of crystallographic databases to identify promising structural families or compositions for new functional materials, which can then be targeted for experimental synthesis. rsc.org

| Computational Method | Application to KZrF₅ Research | Example Outcome |

| Density Functional Theory (DFT) | Predict stable crystal structures under high pressure; calculate electronic and optical properties. | Identification of a new, denser polymorph of KZrF₅ with a wider bandgap. |

| Ab initio Hartree-Fock | Model the [ZrF₅]⁻ cluster to understand bonding and cation-anion interactions. | Explanation for the observed vibrational spectra and prediction of ionic mobility pathways. researchgate.net |

| Molecular Dynamics (MD) | Simulate the behavior of the crystal lattice at different temperatures. | Prediction of phase transition temperatures and mechanisms. |

By pursuing these research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple inorganic compound into a versatile building block for the next generation of advanced materials.

Q & A

Q. What are the optimal synthetic routes for potassium pentafluorozirconate, and how can reaction parameters be systematically evaluated?

this compound is typically synthesized via hydrofluoric acid (HF) dissolution of zirconium dioxide (ZrO₂) followed by reaction with potassium carbonate (K₂CO₃). Key parameters include HF concentration (≥40% to ensure complete dissolution of ZrO₂), temperature (60–80°C for controlled evaporation), and stoichiometric ratios (e.g., K:Zr molar balance). Post-synthesis, crystallization efficiency can be improved by slow cooling (1–2°C/min) . Researchers should validate purity using X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS).

Q. How can spectroscopic techniques distinguish this compound from related fluorozirconate salts?

Fourier-transform infrared spectroscopy (FTIR) identifies characteristic Zr–F vibrational modes (500–600 cm⁻¹), while Raman spectroscopy detects symmetric stretching modes of the [ZrF₅]⁻ anion (~320 cm⁻¹). Differentiating KZrF₅ from K₂ZrF₆ (hexafluorozirconate) requires XRD analysis to confirm unit cell parameters (e.g., monoclinic vs. hexagonal crystal systems) .

Q. What factors govern the solubility of this compound in aqueous and non-aqueous systems?

Solubility in water is highly pH-dependent due to fluoride ligand hydrolysis. In acidic conditions (pH < 3), KZrF₅ exhibits limited solubility (<0.1 g/100 mL at 25°C), while alkaline media (pH > 10) promote dissociation into Zr(OH)₄ and KF. Non-polar solvents (e.g., hexane) show negligible solubility, but polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance dissolution via ligand exchange .

Advanced Research Questions

Q. How does thermal decomposition behavior of KZrF₅ inform its stability in high-temperature applications?

Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) reveals a three-stage decomposition: (1) loss of adsorbed water (<150°C), (2) partial fluoride sublimation (150–400°C), and (3) formation of ZrO₂ and KF residues (>600°C). Controlled-atmosphere studies (e.g., under argon) are critical to suppress oxidative side reactions .

Q. What analytical challenges arise in detecting trace KZrF₅ in environmental matrices, and how can cross-contamination be mitigated?

Cross-contamination from per- and polyfluoroalkyl substances (PFAS) is a major concern due to shared fluorinated ligands. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic labeling (e.g., ¹⁸O-Zr) improves specificity. Sample preparation must avoid PTFE-containing labware, and procedural blanks should be included to validate method accuracy .

Q. Can computational models predict the reactivity of KZrF₅ in molten salt systems?

Density functional theory (DFT) simulations of [ZrF₅]⁻ anion stability in molten KCl (700–900°C) suggest ligand exchange kinetics depend on coordination geometry. Molecular dynamics (MD) simulations incorporating ionic radii and charge density can validate experimental observations of ZrF₅⁻ aggregation .

Q. What mechanistic insights explain the catalytic role of KZrF₅ in fluorination reactions?

In situ X-ray absorption near-edge structure (XANES) spectroscopy reveals that KZrF₅ acts as a fluoride donor via Zr–F bond polarization. Isotopic tracing (¹⁹F NMR) and kinetic studies (Arrhenius plots) are recommended to elucidate rate-limiting steps in heterogeneous catalysis .

Q. How do toxicity profiles of KZrF₅ compare to other fluorozirconates in biological systems?

Acute oral toxicity (LD₅₀: 98 mg/kg in mice) is attributed to fluoride ion release. Comparative studies with K₂ZrF₆ (LD₅₀: 150 mg/kg) suggest lower tolerance for pentafluorozirconates. Chronic exposure assays in model organisms (e.g., Daphnia magna) should assess bioaccumulation and organ-specific effects .

Q. Methodological Notes

- Data Validation : Cross-reference solubility data from controlled experiments (e.g., ZrF₄ + KF systems) with phase diagrams in the International Union of Pure and Applied Chemistry (IUPAC) Solubility Data Series .

- Safety Protocols : Adhere to OSHA standards for HF handling (ventilation, PPE) and emergency response plans for fluoride exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.